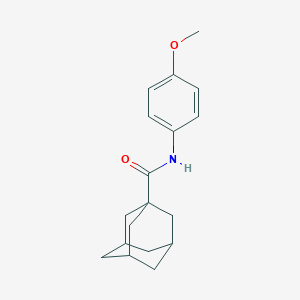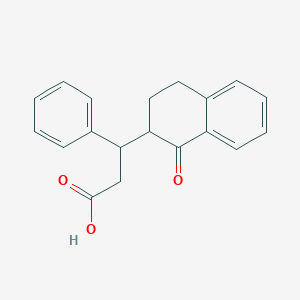
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid, also known as OTNP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity may lead to a reduction in inflammation.
Biochemical and Physiological Effects
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of various compounds on biological systems. However, one limitation of using 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid and its effects on biological systems.
Méthodes De Synthèse
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid can be synthesized through a multistep process that involves the condensation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with phenylacetic acid, followed by oxidation and decarboxylation. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid has been the subject of extensive research due to its potential applications in various fields. It has been studied for its potential use as a chiral auxiliary in organic synthesis, as well as its potential as a therapeutic agent for the treatment of various diseases.
Propriétés
Nom du produit |
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)22/h1-9,16-17H,10-12H2,(H,20,21) |
Clé InChI |
FNJYHUMCHFPHNB-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C(CC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1C(CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)
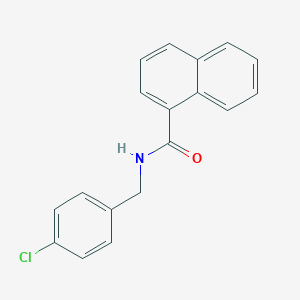
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
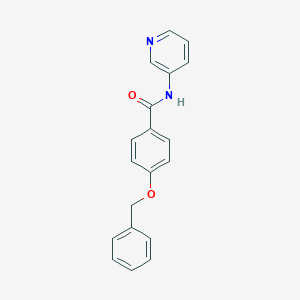
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
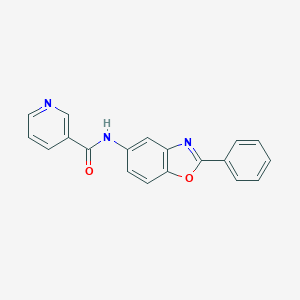
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)


